1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one
Brand Name: Vulcanchem
CAS No.: 865074-89-1
VCID: VC6780756
InChI: InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2
Molecular Formula: C29H55NO2
Molecular Weight: 449.764

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one

CAS No.: 865074-89-1

Cat. No.: VC6780756

Molecular Formula: C29H55NO2

Molecular Weight: 449.764

* For research use only. Not for human or veterinary use.

1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one - 865074-89-1

Specification

CAS No. 865074-89-1
Molecular Formula C29H55NO2
Molecular Weight 449.764
IUPAC Name 1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one
Standard InChI InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3
Standard InChI Key YFBHGXJENCZHMT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises two primary components:

  • Nonadecan-1-one: A 19-carbon aliphatic ketone (CH3(CH2)17COCH_3(CH_2)_{17}CO) providing hydrophobicity and structural rigidity.

  • Tetrahydro-pyran-4-yl piperidine: A bicyclic system featuring a six-membered piperidine ring fused to a tetrahydropyran (oxane) ring, introducing nitrogen and oxygen heteroatoms .

The linkage between these moieties occurs via the ketone’s carbonyl group, which forms an amide bond with the piperidine nitrogen (Figure 1). The SMILES notation CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2 and InChIKey YFBHGXJENCZHMT-UHFFFAOYSA-N provide unambiguous stereochemical identification.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.865074-89-1
Molecular FormulaC29H55NO2C_{29}H_{55}NO_2
Molecular Weight449.75 g/mol
IUPAC Name1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one
SMILESCCCC...CCOCC2
SolubilityNot reported

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one typically involves a multi-step protocol:

  • Piperidine Intermediate Formation: 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is prepared via reductive amination of tetrahydropyran-4-one with piperidin-4-amine.

  • Coupling Reaction: The amine intermediate reacts with nonadecan-1-one under coupling conditions (e.g., EDC/HOBt or DCC), forming the target amide.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield
Intermediate SynthesisNH3NH_3, H2H_2/Pd-C~60–70%
Amide CouplingEDC, HOBt, DCM, RT~50–60%

Note: Exact yields and conditions are unspecified in available literature.

Analytical Characterization

While spectral data (NMR, IR, MS) are absent in public records, the compound’s purity is inferred from suppliers’ specifications (e.g., BLDpharm lists MDL No. MFCD06637800) . High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 449.75.

Physicochemical Properties

Thermodynamic Parameters

The compound’s long aliphatic chain (C19C_{19}) suggests low aqueous solubility and high lipophilicity (logP>6\log P > 6), aligning with the absence of solubility data . The tetrahydro-pyran-piperidine system may enhance rigidity, potentially lowering melting points compared to linear alkanes.

Stability Profile

No degradation studies are available, but the amide bond’s susceptibility to hydrolysis under acidic/basic conditions warrants investigation. Storage recommendations (-20°C, inert atmosphere) are typical for research-grade compounds .

SupplierLocationPurityPrice (mg)
Fluorochem LtdUnited Kingdom>95%$250
Oakwood Products, Inc.USA>90%$300
BLDpharmChina/Germany>95%$280

Source:

The compound is listed as "research use only," with limited stock due to low demand .

Future Research Directions

  • Solubility and Stability Studies: Essential for formulation development.

  • Biological Screening: Antiviral, antibacterial, and anticancer assays.

  • Computational Modeling: Docking studies to predict target affinity.

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